

# Synthesis of 6-Substituted-2-Aminobenzothiazoles: An Application Note and Protocol

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Compound of Interest		
Compound Name:	6-Aminobenzothiazole	
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This document provides detailed protocols for the synthesis of 6-substituted-2-aminobenzothiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The primary method detailed is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, a versatile route to various derivatives.

### **Overview of Synthetic Routes**

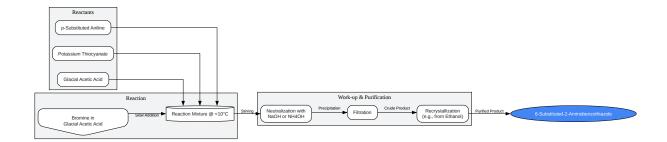
The synthesis of 2-aminobenzothiazoles can be achieved through several methods. A widely used and adaptable method involves the reaction of a p-substituted aniline with potassium thiocyanate and bromine in glacial acetic acid. This approach allows for the introduction of various substituents at the 6-position of the benzothiazole ring, dictated by the choice of the starting aniline.

Another common method is the cyclization of an arylthiourea. For instance, p-tolylthiourea, formed from p-toluidine and sodium thiocyanate, can be cyclized using sulfuryl chloride to yield 2-amino-6-methylbenzothiazole.[1] Furthermore, nitration of 2-acetylaminobenzothiazole followed by saponification provides a route to 2-amino-6-nitrobenzothiazole.[2][3]

### **General Synthesis Workflow**



The following diagram illustrates the general workflow for the synthesis of 6-substituted-2-aminobenzothiazoles from a substituted aniline.



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Caption: General workflow for the synthesis of 6-substituted-2-aminobenzothiazoles.

# **Experimental Protocols**

## Protocol 1: General Synthesis of 6-Substituted-2-Aminobenzothiazoles

This protocol is a general method for the synthesis of various 2-amino-6-substituted benzothiazoles from the corresponding p-substituted anilines.[4]

Materials:



- Substituted aniline (0.1 mole)
- Potassium thiocyanate (KSCN) (0.4 mole)
- Glacial acetic acid (250 ml)
- Bromine (0.1 mole, 16 g)
- 10% Sodium hydroxide (NaOH) solution

#### Procedure:

- Dissolve the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 ml of 96% glacial acetic acid in a reaction flask.
- Cool the mixture to below 10°C with stirring.
- Prepare a solution of bromine (0.1 mole) in 100 ml of glacial acetic acid.
- Add the bromine solution dropwise to the aniline mixture while maintaining the temperature below 10°C.
- After the complete addition of bromine, continue stirring the mixture for 10 hours.
- Pour the reaction mixture into warm water and filter to collect the precipitate.
- Neutralize the combined filtrate with a 10% NaOH solution to precipitate more product.
- Collect the precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-6-substituted benzothiazole.

### Protocol 2: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol details the synthesis of 2-amino-6-methylbenzothiazole starting from p-toluidine. [1]

#### Materials:



- p-Toluidine (107 g, 1 mole)
- Chlorobenzene (700 ml)
- Concentrated sulfuric acid (54 g, 0.55 mole)
- Sodium thiocyanate (90 g, 1.1 moles)
- Sulfuryl chloride (180 g, 1.34 moles)
- Concentrated ammonium hydroxide
- Ethanol
- Activated carbon (Norit)

### Procedure:

- In a 3-liter three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve p-toluidine in chlorobenzene.
- Add concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of ptoluidine sulfate.
- Add sodium thiocyanate to the suspension and heat the mixture at 100°C for 3 hours.
- Cool the resulting solution containing p-tolylthiourea to 30°C.
- Add sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
- Maintain the mixture at 50°C for 2 hours.
- Filter the mixture to remove the solid residue. The chlorobenzene can be recovered.[1]
- Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent with a steam current.
- Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.



- Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with water.
- For purification, dissolve the crude product in hot ethanol, add activated carbon, and filter the hot suspension.
- Dilute the filtrate with hot water, stir vigorously, and cool quickly.
- After 30 minutes, filter the pale yellow granular product, wash with 30% ethanol, and dry.

### Protocol 3: Synthesis of 2-Amino-6-nitrobenzothiazole

This protocol describes the synthesis of 2-amino-6-nitrobenzothiazole via nitration of 2-acetylaminobenzothiazole.[2]

#### Materials:

- 2-Acetylaminobenzothiazole (192 g, 1.0 mole)
- Sulfuric acid monohydrate (490 g)
- Mixed acid (200 g, containing 31.5% nitric acid)
- Ice
- Methanol
- Concentrated sodium hydroxide solution

#### Procedure:

- Introduce 2-acetylaminobenzothiazole into sulfuric acid monohydrate at 20-30°C.
- Cool the mixture to 5-10°C.
- Carry out the nitration by adding the mixed acid while maintaining the temperature in the 5-10°C range.
- After the addition is complete, stir the mixture at 10-15°C for 2 hours.



- Discharge the reaction mixture onto 1,000 g of ice.
- Isolate the precipitate (2-acetylamino-6-nitrobenzothiazole) and wash it with water.
- Suspend the water-moist presscake in methanol.
- Heat the suspension to 60°C and adjust the pH to 10.5 with concentrated sodium hydroxide solution. Maintain this pH for 5 hours.
- Cool the mixture to 20°C to crystallize the product.
- Isolate the 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until free from alkali.

• Dry the final product.

**Quantitative Data Summary** 

Product	Starting Material	Reagents	Yield	Melting Point (°C)	Reference
2-Amino-6- methylbenzot hiazole	p-Toluidine	NaSCN, H <sub>2</sub> SO <sub>4</sub> , SO <sub>2</sub> Cl <sub>2</sub>	64-67%	135-136	[1]
2-Amino-6- chlorobenzot hiazole	4- Chloroaniline	KSCN, Br2	-	196	[5]
2-Amino-6- methoxybenz othiazole	4- Methoxyanilin e	KSCN, Br2	-	165	[5]
2-Amino-6- nitrobenzothi azole	2- Acetylaminob enzothiazole	HNO₃, H₂SO₄	-	248-251	[2]
6-Fluoro-2- aminobenzot hiazole	4- Fluoroaniline	-	89%	187-190	[6]



Note: Yields and melting points can vary based on the specific reaction conditions and purity of reagents.

### Characterization

The synthesized compounds can be characterized using various analytical techniques:

- Melting Point: To determine the purity of the compound.
- Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-S stretches.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the structure by analyzing the chemical shifts and splitting patterns of protons.[5]
- Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

This application note provides a comprehensive guide for the synthesis of 6-substituted-2-aminobenzothiazoles. Researchers should always follow appropriate safety precautions when handling the chemicals described in these protocols.

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